2-Bromo-3,5-bis(trifluoromethyl)phenol

Lipophilicity LogP Drug design

2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS 887268-16-8) is a strategically differentiated halogenated phenol building block. Its dual CF₃ groups confer high lipophilicity (LogP ~4.0) and electron-withdrawing capacity, while the ortho-bromine enables efficient Pd-catalyzed Suzuki coupling—a functional handle absent in the parent phenol. Compared to the 2-chloro analog, the aryl-Br bond provides faster oxidative addition, enabling milder reaction conditions. A purity of ≥98% (HPLC) ensures reliable coupling yields. Procure for medicinal chemistry, agrochemical intermediate synthesis, or halogen-bonding probe design. Verify purity specifications and confirm stoichiometric calculations accounting for 309 g/mol molecular weight.

Molecular Formula C8H3BrF6O
Molecular Weight 309 g/mol
CAS No. 887268-16-8
Cat. No. B3038708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-bis(trifluoromethyl)phenol
CAS887268-16-8
Molecular FormulaC8H3BrF6O
Molecular Weight309 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Br)O)C(F)(F)F
InChIInChI=1S/C8H3BrF6O/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H
InChIKeyVVNRKEGWEHWYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS 887268-16-8): Procurement-Grade Overview for a Bis-CF₃ Bromophenol Building Block


2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS 887268-16-8) is a halogenated phenolic building block bearing two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions and a bromine atom at the 2-position of the aromatic ring [1]. With a molecular weight of 309.00 g/mol, a computed XLogP3 of 4.0, and a topological polar surface area of 20.2 Ų, this compound occupies a distinct physicochemical space relative to its non-brominated parent 3,5-bis(trifluoromethyl)phenol [2]. It is commercially available at purities of 95–98% (HPLC) from multiple reputable suppliers and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the C–Br bond serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions .

Why 3,5-Bis(trifluoromethyl)phenol or Mono-CF₃ Bromophenols Cannot Replace 2-Bromo-3,5-bis(trifluoromethyl)phenol in Synthesis Workflows


Substituting the non-brominated parent 3,5-bis(trifluoromethyl)phenol for the 2-bromo derivative eliminates the sole reactive carbon–halogen handle required for Pd-catalyzed cross-coupling steps, effectively blocking the most common diversification strategy for this scaffold [1]. Conversely, switching to a mono-CF₃ bromophenol such as 2-bromo-5-(trifluoromethyl)phenol reduces both the electron-withdrawing capacity and the lipophilicity of the resulting intermediates—two properties that are cumulatively amplified by the dual CF₃ substitution pattern [2][3]. The 2-chloro analog (CAS 1807095-84-6) retains the substitution geometry but presents a less reactive C–Cl bond, as oxidative addition of aryl bromides to Pd(0) proceeds substantially faster than that of aryl chlorides, impacting reaction efficiency and substrate scope [4]. These structural distinctions translate into measurable differences in LogP, molecular weight, and synthetic utility, which are quantified in the evidence guide below.

Quantitative Differentiation Evidence: 2-Bromo-3,5-bis(trifluoromethyl)phenol vs. Closest Analogs for Procurement Decisions


LogP Lipophilicity: +0.76 Log Unit Increase Over Non-Brominated Parent Drives Differential Partitioning

The target compound exhibits a LogP of 4.19 (experimentally derived, ChemSrc) and an XLogP3 of 4.0 (PubChem computed), compared to a LogP of 3.43 (BuildingBlock BOC Sciences) and XLogP3 of 3.9 (PubChem) for the non-brominated parent 3,5-bis(trifluoromethyl)phenol. This represents a ΔLogP increase of approximately +0.76 log units (ChemSrc vs. BOC Sciences) or +0.1 log units (PubChem XLogP3 comparison), attributable to the bromine substituent [1][2][3]. The enhanced lipophilicity directly impacts the partition coefficient and membrane permeability characteristics of derivatives synthesized from this building block.

Lipophilicity LogP Drug design Physicochemical profiling ADME

Molecular Weight: 34% Mass Increase Over Parent Compound Alters Stoichiometry and Shipping Economics

The target compound has a molecular weight of 309.00 g/mol (C₈H₃BrF₆O), which is 34.3% higher than the 230.11 g/mol of the parent 3,5-bis(trifluoromethyl)phenol (C₈H₄F₆O) [1][2]. This mass difference, arising from the replacement of a hydrogen atom (1.01 Da) with a bromine atom (79.90 Da) at the ortho position, has practical implications: for any given molar-scale synthesis, 34% more mass of the target compound must be procured and handled compared to an equimolar amount of the parent, directly affecting procurement cost calculations, shipping weight, and reagent stoichiometry in downstream reactions.

Molecular weight Stoichiometry Procurement economics Scale-up calculation

Synthetic Handle Advantage: Aryl Bromide Enables Pd-Catalyzed Cross-Coupling Unavailable to the Parent Compound

The ortho-bromine substituent on the target compound provides a reactive site for oxidative addition to Pd(0) catalysts, enabling participation in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and related cross-coupling reactions. The parent compound 3,5-bis(trifluoromethyl)phenol lacks any carbon–halogen bond suitable for such transformations, meaning it cannot directly serve as an electrophilic coupling partner without prior functionalization [1]. When compared to the 2-chloro analog (CAS 1807095-84-6, MW 264.55), aryl bromides are established to undergo faster oxidative addition to Pd(0): a comparative mechanistic study by Galushko et al. (Inorg. Chem. Front., 2021) demonstrated that retarded oxidative addition of aryl chlorides versus aryl bromides is a well-documented phenomenon that limits the practical utility of chloroarenes in many cross-coupling protocols [2]. This kinetic advantage translates into milder reaction conditions, shorter reaction times, and broader substrate tolerance for the bromo derivative.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig C–C bond formation Synthetic diversification

Phenol Acidity Modulation: Ortho-Bromine Electron-Withdrawing Effect Lowers pKa Relative to the Parent Phenol

The parent compound 3,5-bis(trifluoromethyl)phenol has a predicted pKa of 7.96 ± 0.10, as reported by ChemicalBook . Introduction of an ortho-bromine substituent, which exerts an electron-withdrawing inductive effect (−I), is expected to stabilize the phenolate conjugate base and thereby lower the pKa. While an experimentally measured pKa for the target compound has not been located in the accessible literature, the class-level structure–acidity relationship for ortho-halogenated phenols is well established: the predicted pKa of the target compound is anticipated to fall in the range of approximately 6.5–7.5, representing a decrease of roughly 0.5–1.5 pKa units relative to the parent [1]. This enhanced acidity affects the compound's ionization state at physiological pH, its nucleophilicity in O-alkylation reactions, and the pH conditions required for deprotonation in synthetic sequences.

pKa Phenol acidity Electron-withdrawing group Nucleophilicity Reaction conditions

Antiproliferative Screening Data Registered in ChEMBL: A Starting Point for Biological Activity Differentiation

The target compound has been registered in the ChEMBL database (Assay CHEMBL2345705) for antiproliferative activity screening against human MCF7 breast carcinoma cells, assessed by MTT assay after 72 hours of exposure [1]. This assay entry is associated with a Eur. J. Med. Chem. publication on microtubule-disrupting β-lactam combretastatin analogs (Document CHEMBL2331188) [2]. The parent compound 3,5-bis(trifluoromethyl)phenol does not appear to have a corresponding antiproliferative assay entry in ChEMBL under comparable conditions. However, the specific IC₅₀ value for the target compound in this assay is not publicly retrievable through the ChEMBL interface, limiting the quantitative strength of this comparison. This data point serves as supporting evidence that the brominated derivative has been prioritized for biological evaluation—consistent with its role as a functionalizable building block for bioactive molecule synthesis—but cannot be presented as a definitive potency comparison.

Antiproliferative MCF7 Breast cancer ChEMBL Biological screening

Procurement-Relevant Application Scenarios for 2-Bromo-3,5-bis(trifluoromethyl)phenol


Medicinal Chemistry: Suzuki-Miyaura Diversification of a Bis-CF₃ Phenol Scaffold for Lead Optimization

In drug discovery programs requiring building blocks with high lipophilicity (LogP 4.19) and dual CF₃ electron-withdrawing character, this compound serves as a strategic aryl bromide electrophile for Suzuki-Miyaura cross-coupling. Unlike the parent 3,5-bis(trifluoromethyl)phenol, which lacks a halogen handle and cannot participate directly in C–C bond-forming reactions, the brominated derivative enables late-stage diversification of the phenolic core [1]. The kinetic advantage of aryl-Br over aryl-Cl in oxidative addition supports its selection over the 2-chloro analog when reaction efficiency and mild conditions are prioritized [2]. MedChem groups procuring this compound should account for the 34% higher molecular weight (309 vs. 230 g/mol) in stoichiometric calculations when scaling from discovery to preclinical quantities.

Agrochemical Intermediate: Synthesis of Fluorinated Herbicide and Fungicide Candidates

The combination of two trifluoromethyl groups and a phenolic –OH makes this compound a valuable precursor for agrochemical active ingredients. The CF₃ groups confer metabolic stability and enhanced lipophilicity (ΔLogP +0.76 over the parent), while the bromine atom provides a functionalization point for introducing heterocyclic or aryl groups via cross-coupling [1][3]. The compound's predicted enhanced acidity (pKa shift of approximately −0.5 to −1.5 units relative to the parent) may also influence its behavior in formulations requiring pH-dependent solubility or uptake. Procurement teams should verify purity specifications (target: 98% HPLC minimum) to ensure reproducible coupling yields in process chemistry applications .

Chemical Biology: Halogen-Bonding Probe Design Leveraging Ortho-Bromine and Dual CF₃ Groups

The ortho-bromine atom on an electron-deficient aromatic ring creates a σ-hole that can engage in halogen bonding with protein backbone carbonyls or Lewis basic side chains. This property, combined with the high lipophilicity (LogP 4.19) that favors partitioning into hydrophobic binding pockets, positions the compound as a scaffold for designing halogen-bonding probes or fragment libraries [1]. The parent non-brominated compound cannot participate in halogen bonding. The ChEMBL registration of this compound in an MCF7 antiproliferative assay (CHEMBL2345705) further indicates its relevance to cancer chemical biology, although procurement for this application should be accompanied by confirmatory in-house activity profiling [4].

Material Science: Synthesis of Fluorinated Liquid Crystal Precursors and Electronic Materials

Bis(trifluoromethyl)phenol derivatives with halogen substituents have been investigated as intermediates for liquid crystal materials, where the strong electron-withdrawing effect of CF₃ groups modulates dielectric anisotropy [1]. The bromine handle enables coupling to extended aromatic or heterocyclic systems, while the phenolic –OH can be elaborated into ether or ester linkages. For procurement in materials research contexts, the compound's available purity range (95–98%) should be matched to the sensitivity of the target application—98% (HPLC) material from suppliers such as AKSci or CapotChem is recommended for electronic-grade syntheses where trace metal or organic impurities could affect device performance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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